Chaetomellic acid A
Overview
Description
Chaetomellic acid A is an alkyl dicarboxylic acid isolated from the fermentation of the fungus Chaetomella acutiseta. It is known for its potent and highly specific inhibition of farnesyl-protein transferase, an enzyme involved in the post-translational modification of proteins.
Preparation Methods
Chaetomellic acid A can be synthesized through various methods. One notable approach involves the Barton radical decarboxylation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . Another method includes the synthesis from 2,2-dichloropalmitic acid, which undergoes atom transfer radical cyclization to form a trichloropyrrolidin-2-one intermediate, followed by a stereospecific functional rearrangement to yield the desired anhydride . Industrial production methods typically involve microbial fermentation using Chaetomella acutiseta .
Chemical Reactions Analysis
Chaetomellic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include citraconic anhydride and thiohydroxamic esters . The major products formed from these reactions are chaetomellic anhydrides A and B . Additionally, this compound can decrease oxidative stress-induced apoptosis in cells and reduce renal damage after unilateral ureteral obstruction in mice .
Scientific Research Applications
Chaetomellic acid A has a wide range of scientific research applications. In chemistry, it is used as a specific inhibitor of farnesyl-protein transferase, making it valuable in studying protein modifications . In biology and medicine, it has shown potential as a chemotherapeutic agent due to its association with RAS proteins and cancer . It has also been studied for its effects on renal function and oxidative stress in models of renal mass reduction . In industry, this compound is utilized in the development of novel analogues for therapeutic purposes .
Mechanism of Action
The mechanism of action of chaetomellic acid A involves the inhibition of farnesyl-protein transferase, an enzyme that adds a farnesyl group to proteins, such as the oncogene RAS . By inhibiting this enzyme, this compound prevents the proper functioning of RAS proteins, which are commonly abnormally active in cancer . This inhibition leads to a decrease in oxidative stress-induced apoptosis and a reduction in renal damage .
Comparison with Similar Compounds
Chaetomellic acid A is unique due to its specific inhibition of farnesyl-protein transferase without affecting geranylgeranyl transferase type 1 or squalene synthase . Similar compounds include chaetomellic acid B, which also inhibits farnesyl-protein transferase but with different potency . Other farnesyltransferase inhibitors, such as tipifarnib and lonafarnib, have been developed for cancer treatment but may have different side effect profiles and efficacy .
Biological Activity
Chaetomellic acid A (CAA), an alkyl dicarboxylic acid isolated from the fermentation of Chaetomella acutiseta, has garnered attention for its diverse biological activities, particularly its potential as a therapeutic agent. This article provides a comprehensive overview of the biological activity of CAA, including its mechanisms of action, effects on oxidative stress, and potential applications in cancer therapy.
1.1 Inhibition of Farnesyltransferase (FTase)
CAA is recognized as a potent inhibitor of farnesyl protein transferase (FPTase), an enzyme involved in the post-translational modification of Ras proteins, which are critical in cancer biology. The inhibition of FTase by CAA has been quantified with an IC50 value of 55 nM, indicating its strong affinity for the enzyme . This inhibition can disrupt the Ras/ERK signaling pathway, which is often overactive in various cancers, thereby presenting CAA as a potential chemotherapeutic agent.
1.2 Oxidative Stress Modulation
Research has demonstrated that CAA administration can significantly influence oxidative stress parameters in animal models. A study involving male Wistar rats subjected to renal mass reduction showed that CAA administration led to increased activities of catalase and glutathione reductase (GR), along with an improved GSH/GSSG ratio . These findings suggest that CAA may mitigate oxidative stress, which is implicated in various renal pathologies.
2.1 Long-Term Administration Effects
In a notable study, rats were divided into groups receiving either CAA or no treatment after undergoing nephrectomy. The results indicated that while there were no significant differences in renal function parameters between treated and untreated groups, CAA did enhance antioxidant enzyme activities, suggesting a protective role against oxidative damage .
Parameter | RMR Group (No Treatment) | RMR + CAA Group | SO Group (No Treatment) | SO + CAA Group |
---|---|---|---|---|
Catalase Activity | Decreased | Increased | Normal | Normal |
Glutathione Reductase Activity | Decreased | Increased | Normal | Normal |
GSH/GSSG Ratio | Decreased | Increased | Normal | Normal |
2.2 Impact on Ischemia-Reperfusion Injury
CAA has also been studied for its effects on ischemia-reperfusion injury in animal models. It was found to preserve renal function and histology by reducing apoptosis and necrosis in renal cells during oxidative stress conditions . This highlights its potential as a protective agent in acute kidney injury scenarios.
3. Pharmacokinetics and Drug Development Potential
In silico studies have predicted favorable pharmacokinetic properties for CAA and its analogues. The compounds exhibit high permeability and are not substrates for major drug-metabolizing enzymes like CYP2D6, which suggests a lower risk for drug-drug interactions . These properties make them promising candidates for further development as therapeutic agents.
4. Conclusion
This compound exhibits significant biological activity through mechanisms such as FTase inhibition and modulation of oxidative stress responses. Its potential applications in cancer therapy and renal protection underscore the importance of continued research into its pharmacological properties. Future studies should focus on clinical trials to establish efficacy and safety profiles for therapeutic use.
Properties
IUPAC Name |
(Z)-2-methyl-3-tetradecylbut-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDRNDLXFVDED-MSUUIHNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C(=C(\C)/C(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148796-51-4 | |
Record name | Chaetomellic acid A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148796514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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